Methyl 2-(acetylamino)-3-O-methyl-2-deoxy-α-D-galactopyranoside
Methyl 2-(acetylamino)-3-O-methyl-2-deoxy-α-D-galactopyranoside
Brand Name:
Vulcanchem
CAS No.:
17296-08-1
VCID:
VC0099662
InChI:
InChI=1S/C10H19NO6/c1-5(13)11-7-9(15-2)8(14)6(4-12)17-10(7)16-3/h6-10,12,14H,4H2,1-3H3,(H,11,13)/t6-,7-,8+,9-,10+/m1/s1
SMILES:
CC(=O)NC1C(C(C(OC1OC)CO)O)OC
Molecular Formula:
C10H19NO6
Molecular Weight:
249.26 g/mol
Methyl 2-(acetylamino)-3-O-methyl-2-deoxy-α-D-galactopyranoside
CAS No.: 17296-08-1
Main Products
VCID: VC0099662
Molecular Formula: C10H19NO6
Molecular Weight: 249.26 g/mol
CAS No. | 17296-08-1 |
---|---|
Product Name | Methyl 2-(acetylamino)-3-O-methyl-2-deoxy-α-D-galactopyranoside |
Molecular Formula | C10H19NO6 |
Molecular Weight | 249.26 g/mol |
IUPAC Name | N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2,4-dimethoxyoxan-3-yl]acetamide |
Standard InChI | InChI=1S/C10H19NO6/c1-5(13)11-7-9(15-2)8(14)6(4-12)17-10(7)16-3/h6-10,12,14H,4H2,1-3H3,(H,11,13)/t6-,7-,8+,9-,10+/m1/s1 |
Standard InChIKey | NQZUQHYRSVKBRT-SPFKKGSWSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)CO)O)OC |
SMILES | CC(=O)NC1C(C(C(OC1OC)CO)O)OC |
Canonical SMILES | CC(=O)NC1C(C(C(OC1OC)CO)O)OC |
Synonyms | Methyl 2-(acetylamino)-3-O-methyl-2-deoxy-α-D-galactopyranoside |
PubChem Compound | 21140684 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume